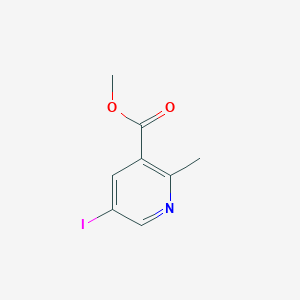

Methyl 5-iodo-2-methylnicotinate

Description

Methyl 5-iodo-2-methylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a methyl ester at position 1, a methyl group at position 2, and an iodine atom at position 4.

Properties

Molecular Formula |

C8H8INO2 |

|---|---|

Molecular Weight |

277.06 g/mol |

IUPAC Name |

methyl 5-iodo-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C8H8INO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 |

InChI Key |

QUDKBPWPUCZGJA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)I)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Cyclization and Esterification

A robust method for preparing 2-methylnicotinate esters involves the acid-catalyzed reaction of 1,1,3,3-tetramethoxypropane or 1,1,3,3-tetraethoxypropane with β-aminocrotonic acid esters in alcoholic solvents.

| Step | Reactants & Conditions | Details |

|---|---|---|

| 1 | 1,1,3,3-tetramethoxypropane + HCl (20%) at 40-45 °C | 3 hours reaction, acid catalysis |

| 2 | β-aminocrotonic acid methyl ester + methanol at 50-60 °C | 5-7 hours reaction, ester formation |

| 3 | Concentration under reduced pressure, pH adjustment (5-7) | Neutralization with NaOH or Na2CO3 |

| 4 | Extraction with ethyl acetate, washing, distillation | Purification to >98% purity |

Variations in Ester Alkyl Groups

- Ethyl and isopropyl esters can be prepared similarly by substituting methanol with ethanol or isopropanol.

- Reaction times and temperatures remain consistent (50-60 °C, 5-7 hours).

- Purity and yield are comparable to methyl esters.

Purification and Characterization

- After iodination, the reaction mixture is typically worked up by extraction with organic solvents such as ethyl acetate.

- Washing with water and brine removes inorganic salts and impurities.

- Concentration under reduced pressure followed by vacuum distillation or recrystallization yields the pure this compound.

- Purity is confirmed by HPLC, NMR, and melting point analysis, with purities >98% considered standard for research and industrial use.

Summary Table of Preparation Conditions and Outcomes

Research Discoveries and Advances

- The acid-catalyzed method using 1,1,3,3-tetramethoxypropane avoids hazardous reagents like acrolein, improving safety and scalability.

- Optimization of reaction temperature (50-60 °C) and reaction time (5-7 hours) enhances yield and purity.

- Use of mild bases such as sodium carbonate or sodium hydroxide for pH adjustment during workup improves product isolation and reduces impurities.

- Post-iodination purification strategies are critical to remove polyiodinated byproducts and achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-methylnicotinate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 5-iodo-2-methylnicotinic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted nicotinates.

Oxidation: Oxidized derivatives of the nicotinate.

Reduction: Reduced forms of the nicotinate.

Hydrolysis: 5-iodo-2-methylnicotinic acid.

Scientific Research Applications

Methyl 5-iodo-2-methylnicotinate is a methyl ester of nicotinic acid that has applications in scientific research in chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of more complex organic molecules. It has been investigated for its potential biological activities, including antimicrobial and anticancer properties, and explored for potential use in drug development, particularly in the design of novel therapeutic agents. It is also utilized in the production of fine chemicals and as a reagent in various industrial processes. The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The presence of the iodine atom and the ester group can influence its reactivity and interactions with biological molecules.

Chemistry

This compound is used as an intermediate in the synthesis of more complex organic molecules.

Biology

This compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine

It has been explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry

This compound is utilized in the production of fine chemicals and as a reagent in various industrial processes.

Other compounds with similar structures to this compound include:

- Ethyl 5-bromo-2-methylnicotinate: It has a similar structure but with a bromine atom instead of iodine and may exhibit different reactivity and biological activity due to the difference in halogen size and electronegativity.

- Ethyl 5-chloro-2-methylnicotinate: It contains a chlorine atom instead of iodine and is generally less reactive than the iodine derivative.

- Ethyl 5-fluoro-2-methylnicotinate: It contains a fluorine atom and may have unique properties due to the strong carbon-fluorine bond.

Mechanism of Action

The mechanism of action of methyl 5-iodo-2-methylnicotinate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The presence of the iodine atom and the ester group can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares Methyl 5-iodo-2-methylnicotinate with structurally related pyridine derivatives:

*Molecular weights calculated based on standard atomic masses unless stated.

†Estimated for this compound and Methyl 2-iodoisonicotinate.

Key Observations:

- Substituent Position : The position of substituents significantly impacts reactivity. For example, the 5-iodo group in this compound may facilitate regioselective reactions compared to the 6-methyl group in Methyl 6-methylnicotinate .

- Functional Group Diversity: Halogenated derivatives (e.g., iodo or dioxolane groups) exhibit distinct electronic properties.

Physical and Chemical Properties

While explicit data for this compound is unavailable, trends from analogs suggest:

- Solubility: Methyl esters generally exhibit moderate polarity, with halogenated derivatives (e.g., iodo) showing lower water solubility than amino- or methoxy-substituted compounds due to increased hydrophobicity .

- Stability : Iodo-substituted compounds may require protection from light and heat to prevent decomposition, as seen in Methyl 5-(1,3-dioxolan-2-yl)nicotinate’s precaution (P210: "Keep away from heat sources") .

Notes:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-iodo-2-methylnicotinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer :

- Step 1 : Start with halogenation of the pyridine ring using iodine monochloride (ICl) in the presence of a Lewis acid catalyst (e.g., FeCl₃) to introduce the iodine substituent at position 5 .

- Step 2 : Esterification of the carboxyl group using methanol and a dehydrating agent (e.g., H₂SO₄ or DCC) to form the methyl ester.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate-to-iodinating agent) to maximize yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Confirm substituent positions via ¹H NMR (e.g., methyl group at δ ~2.5 ppm, aromatic protons at δ ~8.0–8.5 ppm) and ¹³C NMR (ester carbonyl at δ ~165–170 ppm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns consistent with the iodinated structure .

- Elemental Analysis : Validate purity (>95%) through C, H, N, and I content matching theoretical values .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the iodine substituent on the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Experimental Design :

- Substrate Scope : Test reactivity in Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis. Compare reaction rates and yields with non-iodinated analogs (e.g., Methyl 5-chloro-2-methylnicotinate) .

- Kinetic Studies : Use in situ IR or GC-MS to track intermediate formation. Adjust ligand systems (e.g., XPhos vs. SPhos) to stabilize oxidative addition of the C–I bond .

- Data Interpretation : Correlate Hammett σ values of substituents with reaction efficiency to quantify electronic effects .

Q. What strategies are effective in resolving contradictions in reported biological activities of this compound derivatives?

- Methodological Answer :

- Systematic Review Framework :

- Inclusion Criteria : Collect studies reporting IC₅₀ values against target enzymes (e.g., kinases) or antimicrobial activity. Exclude non-peer-reviewed sources .

- Meta-Analysis : Use random-effects models to account for variability in assay conditions (e.g., pH, temperature). Stratify data by cell type (eukaryotic vs. prokaryotic) .

- Experimental Validation : Replicate conflicting studies under standardized conditions (e.g., identical buffer systems, cell lines) to isolate confounding variables .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?

- Methodological Answer :

- Accelerated Stability Testing :

- Conditions : Store samples at 4°C (short-term), -20°C (long-term), and 40°C/75% RH (stress testing) for 1–6 months .

- Analytical Monitoring : Use UPLC-PDA to detect degradation peaks. Identify products via LC-MS/MS (e.g., de-iodination or ester hydrolysis) .

- Recommendations : Store under inert atmosphere (N₂) in amber vials to minimize photolytic and oxidative degradation .

Methodological Best Practices

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer :

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression. Report EC₅₀/IC₅₀ with 95% confidence intervals .

- Outlier Handling : Apply Grubbs’ test to exclude anomalous data points. Validate replicates (n ≥ 3) via ANOVA .

Q. How can computational chemistry complement experimental studies on this compound’s interaction with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to enzymes (e.g., cytochrome P450). Validate with MD simulations (100 ns trajectories) .

- QSAR Modeling : Develop models linking substituent properties (e.g., iodine’s polarizability) to bioactivity. Train datasets with >50 derivatives .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.